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1-(Chloromethyl)-3-propylbenzene

Cat. No.: B13079657
M. Wt: 168.66 g/mol
InChI Key: DORJRWIFNFLSDA-UHFFFAOYSA-N
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Description

Significance of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom which, in turn, is directly bonded to a benzene (B151609) ring. quora.com This structural motif imparts a high degree of reactivity, making them exceptionally valuable as intermediates in organic synthesis. quora.com The carbon-halogen bond in benzylic halides is susceptible to nucleophilic substitution reactions, proceeding readily through either SN1 or SN2 mechanisms.

The reactivity of benzylic halides is largely attributed to the stability of the benzylic carbocation intermediate that can form during SN1 reactions. quora.com This carbocation is stabilized by resonance, as the positive charge can be delocalized over the adjacent aromatic ring. quora.com This stabilization lowers the activation energy for the reaction, facilitating the departure of the halide leaving group. In the case of primary benzylic halides, the SN2 pathway is often favored.

The versatility of benzylic halides is further demonstrated by their ability to participate in a wide array of chemical transformations. They are key precursors for the synthesis of a variety of functional groups, including alcohols, ethers, amines, and nitriles, through reactions with appropriate nucleophiles. Furthermore, they are employed in the formation of carbon-carbon bonds through reactions such as Friedel-Crafts alkylations and couplings with organometallic reagents. organic-chemistry.org This broad reactivity profile establishes benzylic halides as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. smolecule.com

Structural Features of 1-(Chloromethyl)-3-propylbenzene and Its Role as a Precursor Molecule

The structure of this compound consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a propyl group (-CH2CH2CH3) at the meta-position (1- and 3- positions, respectively). This specific arrangement of functional groups dictates its chemical behavior and its utility as a precursor molecule. The molecular formula of the compound is C10H13Cl.

The primary reactive center of the molecule is the chloromethyl group. The chlorine atom, being electronegative, polarizes the C-Cl bond, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This allows the chloromethyl group to be readily displaced in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

The propyl group at the meta-position influences the reactivity of the molecule in several ways. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly activate the aromatic ring towards electrophilic substitution. smolecule.com Sterically, its presence can direct incoming reagents to other positions on the ring. The meta-substitution pattern is a key feature, often achieved through specific synthetic strategies to avoid the ortho- and para-isomers that might be favored under other conditions. quora.comquora.com

As a precursor, this compound serves as a foundational element for constructing more elaborate molecular architectures. Its derivatives are explored in various fields, including the development of new chemical entities for research purposes and in the synthesis of specialty polymers. smolecule.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H13Cl
Molar Mass168.67 g/mol sigmaaldrich.com
AppearanceLiquid
IUPAC NameThis compound
CAS Number825-90-1

Note: Experimental physical properties such as boiling point and density are not consistently reported across publicly available sources and are therefore not included.

Historical Context and Evolution of Research on Chloromethylated Aromatic Compounds

The introduction of a chloromethyl group onto an aromatic ring, a process known as chloromethylation, has been a significant transformation in organic chemistry for over a century. thieme-connect.de The first documented chloromethylation reaction dates back to 1898. thieme-connect.de However, it was the work of Gustave Louis Blanc in 1923 that significantly broadened the scope and understanding of this reaction, now widely known as the Blanc chloromethylation. libretexts.orgwikipedia.org

The classic Blanc reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. libretexts.orgwikipedia.org This method provides an efficient route to chloromethylated arenes. libretexts.org The mechanism involves the acid-catalyzed activation of formaldehyde, which is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution. The resulting benzyl (B1604629) alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.org

Over the years, research has focused on refining the conditions and expanding the substrate scope of chloromethylation. This includes the use of different chloromethylating agents, such as chloromethyl methyl ether, and various catalysts to improve yields and selectivities. wikipedia.org The chloromethylation of arenes can be challenging when electron-withdrawing groups are present on the ring, as they deactivate the ring towards electrophilic attack. thieme-connect.de Conversely, electron-donating alkyl groups tend to facilitate the reaction. thieme-connect.de

A significant consideration in the industrial application of the Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org This has driven research into alternative, safer methods for the synthesis of chloromethylated aromatic compounds. Despite this drawback, chloromethylation remains a fundamental tool for the functionalization of aromatic rings, and the resulting chloromethylated products, including this compound, continue to be valuable intermediates in synthetic chemistry. thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl B13079657 1-(Chloromethyl)-3-propylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(chloromethyl)-3-propylbenzene

InChI

InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3

InChI Key

DORJRWIFNFLSDA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloromethyl 3 Propylbenzene

Regioselective Chlorination Strategies for Propylbenzene (B89791) Derivatives

Regioselective chlorination of propylbenzene is a direct approach to synthesizing 1-(chloromethyl)-3-propylbenzene. The key challenge lies in controlling the chlorination to occur specifically at the benzylic position of the propyl group, avoiding substitution on the aromatic ring or other positions of the alkyl chain.

Radical Halogenation Pathways at the Benzylic Position

Radical halogenation is a common method for introducing a halogen to an alkyl chain. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical with the aromatic ring. youtube.comchemistrysteps.comquimicaorganica.orglibretexts.org This inherent reactivity makes radical chlorination a viable, though sometimes unselective, pathway.

The reaction is typically initiated by light or heat, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. youtube.comwikipedia.org These radicals can then abstract a hydrogen atom from the benzylic position of propylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, propagating the chain reaction. youtube.com

However, radical chlorination using chlorine gas can suffer from a lack of selectivity, leading to a mixture of products, including those chlorinated at other positions on the alkyl chain and the aromatic ring. smolecule.comnih.gov To enhance selectivity for the benzylic position, alternative halogenating agents like N-chlorosuccinimide (NCS) are often employed, sometimes in combination with a catalyst. nih.gov For instance, a copper(I) chloride/bis(oxazoline) catalyst system with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride as the chloride source has demonstrated high benzylic selectivity. nih.govdigitellinc.com This method offers a significant improvement over traditional radical-chain chlorination, which often yields complex product mixtures. nih.gov

Photochemical and Thermal Activation in C-H Chlorination

Both photochemical and thermal methods are used to activate the C-H bonds for chlorination.

Photochemical Activation: This method utilizes ultraviolet (UV) light to initiate the chlorination process. wikipedia.org The energy from the light promotes the homolytic cleavage of chlorine molecules into radicals, which then drive the reaction. youtube.comwikipedia.org Photochlorination of toluene (B28343), a related alkylbenzene, selectively occurs at the methyl group, indicating the preference for benzylic substitution. wikipedia.org Industrial-scale photochlorination is a well-established process for producing chlorinated solvents. wikipedia.org The reaction conditions, such as temperature and solvent, can be adjusted to improve selectivity. For example, using aromatic solvents can enhance the selectivity of photochlorination. wikipedia.org The use of light-emitting diodes (LEDs) as a UV source is a more recent advancement in this area. google.com

Thermal Activation: Heat can also be used to initiate the radical chlorination of propylbenzene. smolecule.com However, thermal activation can be less selective than photochemical methods, as higher temperatures can lead to an equalization of the reaction rates at different C-H bonds. wikipedia.org Therefore, photochlorination is often preferred for achieving higher selectivity and is typically conducted at lower temperatures. wikipedia.org Research into thermal C-H bond activation often involves organometallic complexes, though this is more extensively studied for other substrates like benzene (B151609). epa.gov

Chloromethylation Reactions of Aromatic Systems

Chloromethylation is a type of electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is directly introduced onto the aromatic ring. For the synthesis of this compound, this would involve the chloromethylation of propylbenzene.

Investigations into Friedel-Crafts Chloromethylation Variants

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry. libretexts.org While classic Friedel-Crafts alkylation of benzene with n-propyl chloride can lead to rearranged products like isopropylbenzene, acylation followed by reduction is a common strategy to obtain the desired n-propylbenzene. vedantu.comvedantu.comdoubtnut.com

For chloromethylation, a variation of the Friedel-Crafts reaction is employed. This typically involves reacting the aromatic substrate with a source of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). fluorine1.ru The propyl group on the benzene ring is an ortho-, para-director, meaning that direct chloromethylation of propylbenzene would be expected to yield a mixture of 1-(chloromethyl)-2-propylbenzene (B13149531) and 1-(chloromethyl)-4-propylbenzene, with the meta-substituted product, this compound, being a minor component. To achieve the desired meta-substitution, a different synthetic strategy is often required, such as starting with a meta-directing group that is later converted to a propyl group. quora.comquora.com

Utilization of Chloromethyl Ethers and Formaldehyde Precursors

Due to the hazardous nature of some traditional chloromethylating agents, alternative reagents have been developed.

Chloromethyl Ethers: Chloromethyl methyl ether (CMME) or bis(chloromethyl) ether can be used as efficient chloromethylating agents, often in the presence of a Lewis acid catalyst like tin(IV) chloride or aluminum chloride. nih.govthieme-connect.de These reagents can be more reactive and may offer better control over the reaction compared to the in-situ generation of the electrophile from formaldehyde and HCl. fluorine1.ru Studies on the chloromethylation of toluene with CMME have shown high selectivity, suggesting the formation of a highly selective methoxymethyl cation as the electrophile. nih.gov

Formaldehyde Precursors: Paraformaldehyde, a solid polymer of formaldehyde, is a common and safer alternative to gaseous formaldehyde. fluorine1.rugoogle.com It can be used in conjunction with hydrogen chloride and a catalyst to achieve chloromethylation. google.com Another approach involves using a mixture of methylal (dimethoxymethane) and sulfuryl chloride in the presence of a Friedel-Crafts catalyst. google.com These methods avoid the use of highly toxic chloromethyl methyl ether while still effectively introducing the chloromethyl group. google.com

Conversion from Precursor Functional Groups

An alternative and often more selective route to this compound involves the synthesis of a precursor molecule containing a different functional group at the desired position, which is then converted to the chloromethyl group. A common precursor is the corresponding alcohol, (3-propylphenyl)methanol.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Conditions Selectivity Notes
Radical Chlorination Propylbenzene, Cl₂Light (UV) or HeatModerate to LowCan produce a mixture of isomers. smolecule.comwikipedia.org
Catalytic Chlorination Propylbenzene, NFSI, KClCu(I)Cl/bis(oxazoline) catalystHigh for benzylic positionOffers improved selectivity over traditional methods. nih.govdigitellinc.com
Friedel-Crafts Chloromethylation Propylbenzene, Formaldehyde, HClLewis Acid (e.g., AlCl₃)Primarily ortho/paraNot ideal for synthesizing the meta isomer directly. quora.com
Conversion from Alcohol (3-Propylphenyl)methanol, SOCl₂ or HClVariesHighGenerally provides good yield and selectivity. nih.govresearchgate.netacgpubs.org

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 3 Propylbenzene

Nucleophilic Substitution Reactions

The carbon-chlorine bond in 1-(chloromethyl)-3-propylbenzene is susceptible to cleavage by nucleophiles, leading to the substitution of the chlorine atom. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Studies on S_N1 and S_N2 Pathways

The nucleophilic substitution reactions of this compound, as a primary benzylic halide, can proceed via either the S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) pathway. ucalgary.caquora.com The competition between these two mechanisms is influenced by several factors, including the solvent, the nucleophile's strength, and the concentration of the reactants. quora.comkhanacademy.org

The S_N2 pathway is generally favored for primary halides. ucalgary.ca This mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. khanacademy.org The transition state is stabilized by the adjacent phenyl ring through π-system overlap. For this compound, this pathway is promoted by the use of strong nucleophiles in polar aprotic solvents.

The S_N1 pathway , on the other hand, involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a resonance-stabilized benzylic carbocation. quora.comquora.com The presence of the propyl group on the benzene (B151609) ring provides a slight electron-donating inductive effect, which can further stabilize this carbocation. This carbocation is then rapidly attacked by a nucleophile. The S_N1 mechanism is favored by the use of weak nucleophiles and polar protic solvents, such as water or alcohols, which can solvate both the departing anion and the carbocation intermediate. quora.comstackexchange.com

It is important to note that for benzylic halides like this compound, both pathways are plausible and can occur concurrently. quora.comkhanacademy.org The specific reaction conditions will determine the predominant mechanism.

Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound

FactorFavors S_N1 PathwayFavors S_N2 Pathway
Substrate Tertiary > Secondary > Primary (Benzylic carbocation is resonance-stabilized)Primary > Secondary > Tertiary (Less steric hindrance)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, R₂N⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcoholysis, Hydrolysis)

This compound readily reacts with oxygen-based nucleophiles.

Hydrolysis is the reaction with water to form 3-propylbenzyl alcohol. This reaction can proceed through either an S_N1 or S_N2 mechanism depending on the conditions. scispace.com In pure water, which is a weak nucleophile and a polar protic solvent, the S_N1 pathway is generally favored for benzyl (B1604629) halides. quora.com The rate of hydrolysis for substituted benzyl chlorides can be influenced by the nature of the substituent on the benzene ring. wikipedia.org

Alcoholysis , the reaction with an alcohol, yields the corresponding 3-propylbenzyl ether. Similar to hydrolysis, the mechanism can be either S_N1 or S_N2. For instance, reaction with methanol (B129727) would produce 1-(methoxymethyl)-3-propylbenzene. The kinetics of alcoholysis of substituted benzoyl chlorides have been studied, and similar principles would apply to benzyl chlorides, with the reaction rate being dependent on the alcohol concentration and the solvent. uni.edu

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amination, Quaternization)

The reaction of this compound with nitrogen-based nucleophiles is a common method for synthesizing various nitrogen-containing compounds.

Amination involves the reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding 3-propylbenzylamines. These reactions typically proceed via an S_N2 mechanism, especially with strong amine nucleophiles. Photochemical methods for the amination of C(sp³)–H bonds have also been developed, though direct substitution on the chloromethyl group is more conventional. iu.edu Oxidative amination of related dicarbonyl compounds using ammonia has also been reported, highlighting the diverse strategies for forming C-N bonds. nih.gov

Quaternization is the reaction of this compound with a tertiary amine to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menshutkin reaction, is a classic example of an S_N2 process. wikipedia.orgtue.nl The reaction rate is dependent on the nucleophilicity and steric bulk of the tertiary amine, as well as the solvent polarity. dnu.dp.uasciensage.info For example, the reaction with triethylamine (B128534) would yield N,N,N-triethyl-1-(3-propylphenyl)methanaminium chloride. The kinetics of quaternization of benzyl chloride with various tertiary amines have been studied, providing a framework for understanding the reactivity of this compound in similar reactions. dnu.dp.uaresearchgate.net

Reactivity with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Cyanide)

Reactions with carbon-based nucleophiles allow for the formation of new carbon-carbon bonds, extending the carbon skeleton.

The reaction of this compound with Grignard reagents is complex. While Grignard reagents are strong nucleophiles, their reaction with benzylic halides can lead to a mixture of products, including coupling products. quora.com The formation of a Grignard reagent from this compound itself by reaction with magnesium is also possible, which would then be a reactive intermediate for further synthesis. nih.gov

Reaction with cyanide , typically from a salt like sodium or potassium cyanide, is a straightforward S_N2 reaction that yields 3-propylbenzyl cyanide. This is a valuable intermediate as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Radical Reaction Pathways

While less common than nucleophilic substitution for this substrate, radical reactions can occur under specific conditions.

Oxidative Transformations to Carbonyl Functionalities

The benzylic methylene (B1212753) group of this compound can be oxidized to a carbonyl group, specifically an aldehyde. One classic method for this transformation is the Sommelet reaction . wikipedia.orgsciencemadness.org This reaction involves the treatment of the benzyl halide with hexamine (hexamethylenetetramine), followed by hydrolysis to yield the corresponding aldehyde, in this case, 3-propylbenzaldehyde. rsc.orgyoutube.comyoutube.com The reaction proceeds through the formation of a quaternary ammonium salt intermediate. wikipedia.org

Table 2: Summary of Selected Reactions of this compound

Reaction TypeNucleophile/ReagentProduct
HydrolysisH₂O3-Propylbenzyl alcohol
AlcoholysisROH3-Propylbenzyl ether
AminationR₂NHN,N-Dialkyl-3-propylbenzylamine
QuaternizationR₃NN,N,N-Trialkyl-1-(3-propylphenyl)methanaminium chloride
CyanationCN⁻3-Propylbenzyl cyanide
Sommelet ReactionHexamine, H₂O3-Propylbenzaldehyde

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation that involves the removal of the chlorine atom from the chloromethyl group and its replacement with a hydrogen atom, yielding 1-propyl-3-methylbenzene (m-propyltoluene). This process can be achieved through various catalytic methods, which are generally applicable to benzyl chlorides.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl and benzyl halides. Bromo and chloro substituents can be effectively removed by catalytic hydrogenation under neutral conditions, with bromides being reduced more readily than chlorides. chempedia.inforesearchgate.netmit.edu For benzyl chlorides, catalysts such as palladium on carbon (Pd/C) are often employed in the presence of a hydrogen source. chempedia.info

Alternative methods that avoid the use of gaseous hydrogen have also been developed. For instance, a combination of phosphonic acid (H₃PO₃) and iodine (I₂) has been shown to effectively dehalogenate various benzyl chlorides, bromides, and iodides, yielding the corresponding reduced products in high yields under metal-free conditions. youtube.com Another approach involves the use of nanometric sodium hydride in the presence of a catalytic amount of a lanthanide chloride, which has demonstrated high reactivity for the reductive dehalogenation of aryl halides. nih.gov Nickel boride, generated in situ, has also been used for the facile hydrodehalogenation of a range of organic halides, including benzyl chlorides, at ambient temperature. digitellinc.com

Photoredox catalysis in combination with a zirconocene (B1252598) catalyst has been utilized for the catalytic reductive homocoupling of benzyl chlorides, a process that involves the cleavage of the C-Cl bond. nih.govchemrxiv.org While the primary product is the bibenzyl derivative, this method underscores the catalytic activation and cleavage of the benzylic C-Cl bond, a key step in reductive dehalogenation.

Cross-Coupling Reactions Involving Benzylic Radicals

The benzylic C-Cl bond in this compound can be homolytically cleaved to generate a 3-propylbenzyl radical. This reactive intermediate can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The generation of benzylic radicals is often facilitated by photoredox or transition metal catalysis.

Palladium- and nickel-based catalysts are widely used to promote the cross-coupling of benzyl chlorides with a variety of coupling partners. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates provide an effective route to diarylmethanes. nih.gov Benzyl chloride can be successfully coupled with electron-rich potassium aryltrifluoroborates using a PdCl₂(dppf)·CH₂Cl₂ catalyst. nih.gov Similarly, palladium-catalyzed desulfitative cross-coupling of benzyl chlorides with sodium sulfinates offers another pathway to diarylmethanes. nih.govpku.edu.cn The proposed mechanism involves the oxidative addition of the benzyl chloride to a Pd(0) species to form a benzyl-palladium(II) intermediate. nih.gov

Nickel-catalyzed cross-coupling reactions have also proven effective. A one-pot, magnesium-mediated reductive cross-coupling between benzyl chlorides and aryl chlorides or fluorides, catalyzed by mixed PPh₃/NHC Ni(II) complexes, yields diarylmethanes in good to excellent yields. organic-chemistry.orgdu.ac.in Heck-type reactions of benzyl chlorides with simple olefins, catalyzed by a nickel complex, can produce functionalized allylbenzene (B44316) derivatives at room temperature. mit.eduacs.org

The generation of benzylic radicals for cross-coupling can also be achieved through photoredox catalysis. A cooperative catalytic system using zirconocene and photoredox catalysis enables the reductive homocoupling of benzyl chlorides via the formation of benzyl radicals. nih.govchemrxiv.org Another strategy involves the use of a visible-light photoredox-catalyzed method to couple benzylic C-H substrates (which can be formed from benzyl radicals) with N-H azoles. nih.govnih.gov This method is mild enough to tolerate benzyl electrophiles, offering an alternative to traditional Sₙ2 and cross-coupling methods. nih.govnih.gov

Below is a table summarizing various cross-coupling reactions applicable to benzyl chlorides, which are analogous to this compound.

Table 1: Examples of Cross-Coupling Reactions of Benzyl Chlorides
Reaction TypeBenzyl Chloride SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
Suzuki-MiyauraBenzyl chloridePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 80 °CDiphenylmethaneViable with electron-rich partners nih.gov
Desulfinative CouplingBenzyl chlorideSodium benzenesulfinatePd(OAc)₂, PPh₃, Na₂CO₃, DMA, 120 °CDiphenylmethane45 nih.gov
Reductive Cross-Coupling4-Methylbenzyl chloride4-ChlorotolueneNi(PPh₃)(IPr)Br₂, Mg, THF, 60 °C4,4'-Dimethyldiphenylmethane98 organic-chemistry.orgdu.ac.in
Heck-Type ReactionBenzyl chlorideEthyleneNi(cod)₂, PCyPh₂, Et₃SiOTf, Et₃N, Toluene (B28343), rtAllylbenzene99 acs.org
In Situ Organozinc CouplingBenzyl chlorideEthyl 4-bromobenzoatePdCl₂(Amphos)₂, Zn dust, TMEDA, H₂O, rtEthyl 4-benzyldibenzoate92 nih.gov

Elimination Reactions and Competing Pathways

This compound can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form a conjugated alkene, 1-methylene-3-propyl-cyclohexadiene or its isomers. These reactions typically occur in the presence of a base. The primary mechanisms for elimination are the bimolecular E2 pathway and the unimolecular E1 pathway. iitk.ac.in

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the chloromethyl group (a β-hydrogen), and the chloride ion leaves simultaneously. iitk.ac.in This pathway is favored by strong, sterically hindered bases. pressbooks.pub For benzylic halides, the E2 pathway leads to the formation of a conjugated alkene. cdnsciencepub.com

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. iitk.ac.in In the case of this compound, this would be the 3-propylbenzyl cation. This is followed by a rapid deprotonation by a weak base to form the alkene. cdnsciencepub.com The stability of the benzylic carbocation makes the E1 pathway viable for benzylic halides. cdnsciencepub.com

Elimination reactions are often in competition with nucleophilic substitution reactions (Sₙ1 and Sₙ2). pressbooks.pubmasterorganicchemistry.comlibretexts.org The outcome of the reaction depends on several factors:

Nature of the Nucleophile/Base: Strong, non-nucleophilic bases favor elimination (E2), while good nucleophiles that are weak bases favor substitution (Sₙ2). libretexts.org Weak nucleophiles/weak bases in polar protic solvents favor Sₙ1 and E1 pathways. libretexts.org

Substrate Structure: Benzylic halides are capable of undergoing both Sₙ1 and Sₙ2 reactions. organic-chemistry.orglibretexts.orgstackexchange.com The benzylic carbocation formed in the Sₙ1 pathway is stabilized by resonance, and the transition state of the Sₙ2 reaction is also stabilized by the adjacent π-system. acs.org Tertiary benzylic halides will favor Sₙ1/E1, while primary benzylic halides like this compound can undergo Sₙ1, Sₙ2, E1, and E2 depending on the conditions. libretexts.org

Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring Sₙ1 and E1 reactions. Polar aprotic solvents enhance the nucleophilicity of the nucleophile, favoring the Sₙ2 pathway. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

For a primary benzylic halide like this compound, Sₙ2 reactions are likely with good nucleophiles. With a strong, bulky base, E2 elimination will be the major pathway. In the presence of a weak nucleophile in a polar protic solvent, a mixture of Sₙ1 and E1 products can be expected. pressbooks.pub

Mechanistic Elucidation through Kinetic and Isotopic Labeling Studies

Analysis of Reaction Rates and Orders

The study of reaction kinetics, including the determination of rate constants and reaction orders, is crucial for elucidating the mechanisms of reactions involving this compound. The solvolysis of substituted benzyl chlorides has been extensively studied to understand the transition between Sₙ1 and Sₙ2 mechanisms.

The rate of solvolysis of benzyl chlorides is highly dependent on the substituents on the benzene ring. Electron-donating groups accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon in both Sₙ1 and Sₙ2 transition states, while electron-withdrawing groups decelerate it. For reactions proceeding through an Sₙ1 mechanism, the effect of substituents is more pronounced.

A study on the solvolysis of twenty-seven ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C provided a range of first-order rate constants (k_solv). nih.gov These data illustrate the significant impact of substituents on reactivity. For instance, 4-methoxybenzyl chloride solvolyzes with a rate constant of 2.2 s⁻¹, whereas 3,4-dinitrobenzyl chloride reacts much slower with a rate constant of 1.1 x 10⁻⁸ s⁻¹. nih.gov The propyl group at the meta position in this compound is a weak electron-donating group, so its solvolysis rate would be expected to be slightly faster than that of unsubstituted benzyl chloride.

The table below, adapted from the literature, shows the first-order rate constants for the solvolysis of various meta-substituted benzyl chlorides, which provides a basis for estimating the reactivity of this compound. nih.gov

Table 2: First-Order Rate Constants (k_solv) for Solvolysis of meta-Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25 °C nih.gov
Substituent (meta)k_solv (s⁻¹)
-H5.3 x 10⁻⁶
-CH₃~1.7 x 10⁻⁵ (estimated from relative reactivity)
-OCH₃1.8 x 10⁻⁶
-Cl4.9 x 10⁻⁶
-Br6.0 x 10⁻⁷
-CN1.6 x 10⁻⁷
-NO₂7.3 x 10⁻⁸

Examination of Transition States and Intermediates

The transition states and intermediates in the reactions of this compound can be probed using techniques such as kinetic isotope effects (KIEs). KIE studies involve replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., ¹H with ²H, or ³⁵Cl with ³⁷Cl) and measuring the effect on the reaction rate.

Chlorine kinetic isotope effects (³⁵k/³⁷k) have been used to distinguish between Sₙ1 and Sₙ2 mechanisms for benzyl chlorides. Reactions that proceed via an Sₙ1 mechanism, where the C-Cl bond is fully broken in the rate-determining step, exhibit larger chlorine KIEs (e.g., ~1.0078) compared to Sₙ2 reactions, where the C-Cl bond is only partially broken in the transition state (e.g., ~1.0058). osti.gov Borderline mechanisms show intermediate values. osti.gov For this compound, the magnitude of the chlorine KIE would indicate the degree of C-Cl bond cleavage in the transition state.

Secondary α-deuterium kinetic isotope effects (k_H/k_D) are also a powerful tool. Replacing the two benzylic hydrogens with deuterium (B1214612) atoms would influence the reaction rate. For Sₙ1 reactions, where the hybridization of the benzylic carbon changes from sp³ to sp² in the rate-determining step, k_H/k_D values are typically in the range of 1.10-1.25. For Sₙ2 reactions, these values are usually smaller, often close to unity or even slightly inverse (k_H/k_D < 1). However, very large secondary α-deuterium KIEs have been observed for some Sₙ2 reactions of benzyl compounds, suggesting that steric effects in the transition state can also play a significant role. cdnsciencepub.com

The primary intermediate in Sₙ1 and E1 reactions of this compound is the 3-propylbenzyl carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the benzene ring. The electron-donating propyl group further stabilizes this intermediate. In Sₙ2 and E2 reactions, the reaction proceeds through a single transition state without a discrete intermediate. For the Sₙ2 reaction, the transition state has a trigonal bipyramidal geometry at the benzylic carbon, with the incoming nucleophile and the departing chloride ion at the apical positions. organic-chemistry.org The planarity of the benzene ring allows for conjugation and stabilization of this transition state. organic-chemistry.org Computational studies can provide detailed structures and energies of these transition states and intermediates, complementing experimental data. mit.edu

Strategic Applications of 1 Chloromethyl 3 Propylbenzene in Complex Organic Synthesis

Building Block for Substituted Propylbenzene (B89791) Derivatives

1-(Chloromethyl)-3-propylbenzene serves as a key starting material for the synthesis of a variety of substituted propylbenzene derivatives. The chloromethyl group is a reactive handle that allows for the introduction of diverse functionalities onto the aromatic ring through nucleophilic substitution reactions. For instance, it can react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding substituted propylbenzenes.

One common approach involves the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride to form propanoylbenzene. This is followed by chlorination, where the propanoyl group directs the chlorine to the meta position. Subsequent reduction of the keto group yields 1-chloro-3-propylbenzene. quora.com This compound can then be further modified. For example, reaction with a suitable nucleophile can replace the chlorine, leading to a new derivative.

Role in the Construction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound plays a significant role in this area. youtube.comorganic-chemistry.orgillinois.edu Its ability to act as an electrophile in reactions with carbon nucleophiles makes it a valuable tool for constructing more complex carbon skeletons.

Alkylation of Active Methylene (B1212753) Compounds

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, can be readily alkylated using this compound. researchgate.netorganic-chemistry.orgrsc.orggoogle.comresearchgate.net In the presence of a base, the active methylene compound is deprotonated to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form a new carbon-carbon bond.

This reaction is highly efficient and can be carried out under various conditions, including phase-transfer catalysis and microwave irradiation, which are considered environmentally friendly methods. researchgate.net A variety of active methylene compounds, such as β-diketones, β-ketoesters, and malononitriles, can be successfully alkylated using this methodology. researchgate.net

Table 1: Examples of Alkylation of Active Methylene Compounds

Active Methylene CompoundBaseProduct
Diethyl malonateSodium ethoxideDiethyl (3-propylbenzyl)malonate
AcetylacetonePotassium carbonate3-(3-Propylbenzyl)pentane-2,4-dione
MalononitrileSodium hydride2-(3-Propylbenzyl)malononitrile

This table presents illustrative examples of the types of products that can be synthesized through the alkylation of active methylene compounds with this compound.

Synthesis of Alkynyl and Alkenyl Derivatives

This compound is also instrumental in the synthesis of alkynyl and alkenyl derivatives. The reaction with terminal alkynes, typically in the presence of a base, leads to the formation of the corresponding substituted alkynes. This reaction, often a variant of the Sonogashira coupling, provides a direct route to incorporating the 3-propylbenzyl moiety onto an alkyne framework. researchgate.netrsc.org

Furthermore, alkenyl derivatives can be synthesized through various methods, including Wittig-type reactions or elimination reactions of suitable precursors derived from this compound. nih.gov These reactions are crucial for creating molecules with specific stereochemistry and electronic properties.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems. beilstein-journals.orgresearchgate.netgoogle.combeilstein-journals.orgresearchgate.netnih.gov The 3-propylbenzyl group can be incorporated into heterocyclic rings through reactions with bifunctional nucleophiles.

For instance, reaction with a diamine can lead to the formation of nitrogen-containing heterocycles. Similarly, reactions with compounds containing both a nucleophilic nitrogen and another nucleophilic atom (like oxygen or sulfur) can be used to construct a wide array of five- and six-membered heterocyclic rings. The specific reaction conditions and the nature of the nucleophile determine the structure of the resulting heterocycle.

Utility in Multi-Step Total Synthesis Endeavors

In the realm of total synthesis, where the goal is to construct complex natural products and other target molecules from simple starting materials, this compound can be a key intermediate. Its ability to introduce a specific substituted aromatic fragment into a larger molecule makes it a valuable tool for synthetic chemists.

Contributions to Materials Science and Polymer Chemistry

Post-Polymerization Functionalization of Aromatic Polymers

A key application of polymers derived from or related to 1-(chloromethyl)-3-propylbenzene is in post-polymerization modification. The chloromethyl group is a highly versatile reactive handle that can be introduced onto a pre-existing polymer backbone and subsequently transformed into a wide array of functional groups.

Polymers with aromatic side chains, such as polystyrene or poly(3-propylstyrene), can be functionalized by introducing chloromethyl groups directly onto the phenyl rings. This process, known as chloromethylation, typically involves reacting the polymer with a chloromethylating agent like chloromethyl methyl ether or a mixture of formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst. youtube.comresearchgate.net The chloromethyl group acts as a reactive site for further chemical modifications. The chloromethylation of polystyrene is a well-established method for preparing reactive polymer intermediates. researchgate.net

Chloromethylated aromatic polymers are valuable precursors for a variety of functional materials, most notably ion-exchange resins. wiley-vch.degoogle.com The benzyl (B1604629) chloride moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

For the preparation of anion-exchange resins, the chloromethylated polymer is typically reacted with a tertiary amine, such as trimethylamine, to introduce quaternary ammonium (B1175870) groups. youtube.com These positively charged groups are responsible for the ion-exchange capacity of the resin. The reaction of chloromethylated polystyrene-divinylbenzene copolymers with amines is a standard industrial process for manufacturing strong base anion-exchange resins. google.comresearchgate.net

Functional Material Derivatization Reaction Functional Group Application
Strong Base Anion-Exchange ResinAmination with a tertiary amine (e.g., trimethylamine)Quaternary ammonium (-CH₂N⁺(CH₃)₃Cl⁻)Water deionization, purification
Weak Base Anion-Exchange ResinAmination with a primary or secondary amine (e.g., dimethylamine)Tertiary amine (-CH₂N(CH₃)₂)Acid removal, catalysis
Chelating ResinReaction with aminocarboxylic acids or other chelating agentsIminodiacetic acid, etc.Heavy metal removal
Polymer-Bound CatalystImmobilization of catalytic species via the chloromethyl groupPhosphine (B1218219) ligands, etc.Heterogeneous catalysis

Beyond ion-exchange resins, the reactive chloromethyl groups can be used to graft other polymer chains onto the backbone, creating graft copolymers. researchgate.net This "grafting from" approach often utilizes the chloromethyl group as an initiator for a controlled polymerization technique like ATRP. researchgate.net This allows for the synthesis of complex polymer architectures with tailored properties.

Development of Cross-Linking Agents and Polymer Modifiers

While this compound itself is a monofunctional compound, it can be a precursor to or a model for difunctional or multifunctional cross-linking agents. For instance, the chloromethylation of propylbenzene (B89791) can lead to the formation of bis(chloromethyl)propylbenzene isomers, which can act as effective cross-linkers for various polymers. These cross-linking agents can be used to create polymer networks with enhanced thermal stability, mechanical strength, and solvent resistance. Hyper-crosslinked polymers, for example, are produced by extensive cross-linking of polymer chains in a swollen state, resulting in materials with high surface areas and porosity. dntb.gov.uastrath.ac.ukrsc.org

Furthermore, the introduction of 3-propylphenyl groups into a polymer matrix, either through copolymerization or as a modifier, can alter the physical properties of the material. The non-polar and flexible nature of the propyl group can enhance the polymer's processability and compatibility with other non-polar materials.

Role of 1 Chloromethyl 3 Propylbenzene in Catalysis Research

Precursor for Ligand Synthesis in Metal-Catalyzed Systems

The 3-propylbenzyl group, introduced via 1-(chloromethyl)-3-propylbenzene, can be used to sterically and electronically tune the properties of ligands, which in turn influences the activity, selectivity, and stability of metal catalysts. nih.gov

Phosphine (B1218219) Ligands: The synthesis of tertiary phosphine ligands often involves the nucleophilic substitution of a haloalkane by a phosphide (B1233454) anion or a secondary phosphine. nih.gov this compound can be reacted with metal phosphides (e.g., LiPR₂, NaPR₂) or secondary phosphines (HPR₂) in the presence of a base to yield phosphine ligands incorporating the 3-propylbenzyl group. nih.govbeilstein-journals.org The propyl group on the benzene (B151609) ring can influence the ligand's steric bulk and electronic properties, which are critical factors in controlling the outcome of catalytic reactions such as cross-coupling and hydrogenation. beilstein-journals.org The general reaction for the synthesis of such phosphine ligands is depicted below:

R₂PH + this compound + Base → R₂P(CH₂-C₆H₄-3-Pr) + Base·HCl

Ligand TypePrecursorsPotential Application
(3-Propylbenzyl)phosphineThis compound, Secondary Phosphine (e.g., diphenylphosphine)Cross-coupling reactions (e.g., Suzuki, Heck), Hydrogenation

Amine Ligands: N-alkylation of primary or secondary amines with this compound is a straightforward method for synthesizing amine-based ligands. ncert.nic.in This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. ncert.nic.in The resulting N-(3-propylbenzyl)amines can act as ligands for various transition metals, finding application in catalytic processes like amination and oxidation reactions. nih.govorganic-chemistry.org The synthesis of primary benzylamines from benzyl (B1604629) chlorides and ammonia (B1221849) is a known industrial process, highlighting the reactivity of the chloromethyl group. nih.gov

Ligand TypePrecursorsPotential Application
N-(3-Propylbenzyl)amineThis compound, Primary or Secondary AmineOxidation catalysis, Asymmetric synthesis

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes have emerged as a significant class of ligands in organometallic chemistry and catalysis. nih.govscripps.edu The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the N-alkylation of an N-heterocycle with an alkyl halide. beilstein-journals.org this compound can be used to introduce the 3-propylbenzyl group onto one or both nitrogen atoms of the heterocyclic ring. beilstein-journals.org Subsequent deprotonation of the resulting azolium salt yields the free NHC, which can then be coordinated to a metal center. scripps.edu The steric and electronic properties of the NHC ligand can be fine-tuned by the substituents on the N-aryl or N-alkyl groups, in this case, the 3-propylbenzyl moiety. scripps.edu

Ligand TypePrecursorsPotential Application
N-(3-Propylbenzyl)-NHCThis compound, Imidazole or other N-heterocycleOlefin metathesis, Cross-coupling reactions

Application in Organocatalysis

While specific applications of this compound in organocatalysis are not widely reported, its reactivity as a benzyl halide suggests potential roles. For instance, it can be a substrate in reactions where an organocatalyst activates it towards nucleophilic attack. A recent study demonstrated a photochemical organocatalyst that reacts with benzyl halides via an SN2 pathway to generate carbon radicals, which can then participate in further bond-forming reactions. acs.org In such a scenario, this compound could serve as a source for the 3-propylbenzyl radical.

Furthermore, nucleophilic organocatalysts like lutidine have been shown to cooperatively catalyze the coupling of benzyl chlorides with electron-deficient alkenes under photoredox conditions. nih.govorganic-chemistry.org The organocatalyst first displaces the chloride to form a more easily reducible intermediate, which then enters a photocatalytic cycle. nih.govorganic-chemistry.org

Catalysis TypeReactionPotential Role of this compound
Photochemical OrganocatalysisRadical generation via SN2 with a nucleophilic catalystPrecursor for the 3-propylbenzyl radical
Cooperative CatalysisGiese coupling with alkenesSubstrate activated by a nucleophilic organocatalyst

Involvement in Photocatalytic and Electrocatalytic Processes

The carbon-chlorine bond in this compound is susceptible to reduction, making it a potential substrate in photocatalytic and electrocatalytic reactions.

Photocatalysis: Benzyl halides can be activated by visible light in the presence of a photocatalyst to generate benzyl radicals. nih.gov These radicals are valuable intermediates in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For example, the photocatalytic coupling of benzyl chlorides with alkenes has been achieved using cooperative catalysis involving a nucleophilic catalyst and a photoredox catalyst. nih.govorganic-chemistry.org this compound could be employed in similar transformations to introduce the 3-propylbenzyl group. Another study reported a transition-metal-free photocatalytic method for the direct benzylation of N-heteroarenes using benzyl halides. researchgate.net

Electrocatalysis: The electrochemical reduction of benzyl halides has been studied as a method for generating benzyl radicals and carbanions for synthetic applications, such as carboxylation with CO₂. researchgate.net The electrocatalytic reduction of benzyl bromide at single silver nanoparticles has been investigated to understand the kinetics of the process. acs.org While benzyl chlorides are generally less reactive than bromides, their reduction can be facilitated by suitable electrocatalysts. researchgate.net The electrocarboxylation of benzyl halides can be influenced by substituents on the phenyl ring, with electron-withdrawing groups sometimes favoring the reaction. researchgate.net

ProcessReaction TypePotential Role of this compound
PhotocatalysisRadical generation and couplingSource of the 3-propylbenzyl radical for C-C bond formation
ElectrocatalysisReductive coupling, CarboxylationSubstrate for the generation of reactive intermediates

Frustrated Lewis Pair (FLP) Mediated Transformations

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have shown remarkable reactivity in activating small molecules. bris.ac.uk Recent research has extended the scope of FLP chemistry to include the activation of organic halides.

The hydrodehalogenation of benzyl halides has been achieved using FLPs. researchgate.net For instance, the combination of a sterically demanding phosphine and a strong Lewis acid like B(C₆F₅)₃ can activate the C-X bond. While the activation of alkyl fluorides has been more commonly reported, this reactivity can be extended to other halides. researchgate.net In such a system, this compound could potentially be reduced to 1-methyl-3-propylbenzene.

Furthermore, the reactivity of phosphino-phosphenium cations, which can act as FLPs, has been explored with various substrates, including benzyl halides, although detailed catalytic applications are still emerging. scholaris.ca The interaction of an FLP with a benzyl halide can lead to the cleavage of the carbon-halogen bond, generating a benzylic cation or radical, which can then undergo further transformations.

FLP SystemTransformationPotential Role of this compound
Phosphine/Borane FLPHydrodehalogenationSubstrate for C-Cl bond cleavage and reduction
Cationic FLPsActivation of C-X bondsSubstrate for activation and subsequent functionalization

Advanced Analytical and Spectroscopic Characterization in Research Utilizing 1 Chloromethyl 3 Propylbenzene

Spectroscopic Techniques for Reaction Monitoring and Product Structural Elucidation

Spectroscopy is a powerful tool for probing the chemical transformations of 1-(Chloromethyl)-3-propylbenzene. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. For derivatives of this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are routinely employed.

¹H and ¹³C NMR: The ¹H NMR spectrum of a typical 3-propylbenzyl derivative would show characteristic signals for the aromatic protons (in the ~7.0-7.4 ppm range), the benzylic methylene (B1212753) protons (formerly the chloromethyl group, with a shift dependent on the new substituent), and the propyl group protons (a triplet around 2.6 ppm for the CH₂ adjacent to the ring, a sextet around 1.6 ppm for the middle CH₂, and a triplet around 0.9 ppm for the terminal CH₃). docbrown.info The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment in the molecule. docbrown.info For instance, in propylbenzene (B89791), seven distinct carbon signals confirm the different chemical environments, with aromatic carbons appearing between ~125-143 ppm and alkyl carbons at lower chemical shifts. docbrown.info

2D NMR Spectroscopy: For more complex molecules derived from this compound, 2D NMR techniques are essential to unambiguously assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It is invaluable for tracing the connectivity within the propyl chain and for assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton is attached to which carbon. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

These techniques, when used in combination, allow for the complete and unambiguous structural determination of novel compounds synthesized from this compound. plos.orgmdpi.com

Solid-State NMR of Polymers: When this compound is used as a monomer or functionalizing agent to create polymers, solid-state NMR (ssNMR) becomes a critical characterization tool. Unlike solution NMR, ssNMR can analyze insoluble, cross-linked, or semi-crystalline polymers. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra of the solid material. nih.govosti.gov

For example, in studies of poly(p-xylylene)s, ¹³C CP/MAS NMR has been used to confirm the linear polymer structure, identify the resonances for substituted and unsubstituted aromatic carbons, and detect residual monomer. osti.govunt.edu Interrupted decoupling experiments can further help in assigning carbon resonances by distinguishing between protonated and non-protonated carbons. osti.gov Similarly, for polymers derived from this compound, ssNMR could be used to study the polymer backbone dynamics, the degree of functionalization, and the morphology of different polymer phases (crystalline vs. amorphous). researchgate.netkpi.ua

Table 1: Representative NMR Data for a Hypothetical 3-Propylbenzyl Derivative This interactive table provides predicted chemical shift ranges based on analogous structures. Actual values will vary with substitution.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical COSY Correlations Typical HMBC Correlations
Aromatic CH 7.0 - 7.4 126 - 130 With other aromatic CH To other aromatic C, benzylic C
Quaternary Ar-C - 138 - 143 - From aromatic CH, benzylic CH₂
Benzylic CH₂-X 3.5 - 5.0 (X dependent) 40 - 70 (X dependent) With aromatic CH (weak) To quaternary Ar-C, adjacent Ar-CH
Ar-CH₂-CH₂-CH₃ ~2.6 (triplet) ~38 With -CH₂-CH₂-CH₃ To quaternary Ar-C, ortho Ar-CH
Ar-CH₂-CH₂-CH₃ ~1.6 (sextet) ~24 With Ar-CH₂- and -CH₃ To Ar-CH₂- and -CH₃ carbons
Ar-CH₂-CH₂-CH₃ ~0.9 (triplet) ~14 With -CH₂-CH₂-CH₃ To adjacent -CH₂- carbon

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for monitoring reactions by observing the appearance or disappearance of bands corresponding to specific functional groups.

When this compound undergoes a reaction, the key transformation involves the C-Cl bond of the chloromethyl group. The C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region, would be expected to disappear upon substitution. Concurrently, new bands corresponding to the newly introduced functional group would appear. For example, conversion to an alcohol (-CH₂OH) would result in a broad O-H stretching band around 3300 cm⁻¹, while formation of a nitrile (-CH₂CN) would show a sharp C≡N stretch around 2250 cm⁻¹.

The underlying propylbenzene framework has its own characteristic IR absorptions, which would be expected to remain largely unchanged throughout the reaction. These include:

Aromatic =C-H stretching vibrations from 3080-3030 cm⁻¹. sielc.com

Alkyl C-H stretching vibrations from the propyl group between 2975-2845 cm⁻¹. sielc.com

Aromatic C=C stretching vibrations near 1600 and 1500 cm⁻¹. sielc.com

Aryl C-H bending vibrations characteristic of 1,3-disubstitution patterns in the 800-700 cm⁻¹ region. sielc.com

By comparing the spectra before and after the reaction, these techniques provide a quick and effective way to confirm the transformation of the chloromethyl group.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a product and to gain structural information from its fragmentation pattern.

For a product derived from this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact molecular formula. The fragmentation pattern is particularly informative. For aromatic compounds with an alkyl side chain like propylbenzene, a common fragmentation is the benzylic cleavage to lose an ethyl radical, forming a highly stable tropylium-like cation at m/z 91. docbrown.info Another significant peak often corresponds to the loss of a methyl group, leading to an [M-15]⁺ ion. docbrown.inforesearchgate.net

When analyzing a reaction product of this compound, the mass spectrum would be expected to show a molecular ion consistent with the substitution of the chlorine atom. For example, if the chloromethyl group is converted to a hydroxymethyl group, the molecular weight would decrease from 168.67 g/mol (for C₁₀H₁₃Cl) to 150.22 g/mol (for C₁₀H₁₄O). The fragmentation would also change, potentially showing a loss of water ([M-18]⁺) from the alcohol product. In the analysis of complex reaction mixtures, GC-MS is a powerful hyphenated technique that separates the components chromatographically before they are introduced into the mass spectrometer. nih.govwhitman.edu

Table 2: Expected Mass Spectrometry Fragments for this compound and a Derivative

Compound Molecular Formula Molecular Weight Expected [M]⁺ (m/z) Key Fragment Ions (m/z) and Identity
This compound C₁₀H₁₃Cl 168.67 168/170 (³⁵Cl/³⁷Cl isotope pattern) 133 [M-Cl]⁺, 91 [C₇H₇]⁺
3-Propylbenzyl alcohol C₁₀H₁₄O 150.22 150 132 [M-H₂O]⁺, 121 [M-CHO]⁺, 91 [C₇H₇]⁺

Chromatographic Methods for Separation and Purity Assessment of Complex Reaction Mixtures

Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For reactions involving this compound and its derivatives, reversed-phase HPLC is typically employed. oup.comrsc.org In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water). sielc.comoup.com The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer.

Developing an HPLC method often involves optimizing the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve baseline separation of the starting material, product, and any byproducts. rsc.orgresearchgate.net A UV detector is commonly used, as the benzene (B151609) ring in the analytes provides strong chromophores. rsc.org For compounds lacking a strong chromophore or for trace-level analysis of genotoxic impurities like benzyl (B1604629) halides, pre-column derivatization can be used to attach a UV-active tag, enhancing detection sensitivity. rsc.org

Gas Chromatography (GC): GC is an ideal technique for separating volatile and thermally stable compounds. This compound and many of its less polar derivatives are amenable to GC analysis. The separation occurs in a capillary column containing a stationary phase, and the components are carried through by an inert gas (the mobile phase), such as helium or nitrogen. Separation is based on the compounds' boiling points and their interactions with the stationary phase. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity information and qualitative identification of the components. nih.gov

X-ray Crystallography of Derived Crystalline Compounds and Metal Complexes

While the previously mentioned techniques characterize molecules in solution or gas phase, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is applicable when a derivative of this compound can be obtained as a suitable single crystal.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the precise positions of all atoms can be determined. This yields highly accurate information on bond lengths, bond angles, and stereochemistry.

In research involving this compound, X-ray crystallography is particularly valuable for:

Confirming the absolute structure of a complex chiral molecule synthesized using a 3-propylbenzyl-containing building block.

For example, analysis of related structures like 1,3-bis(chloromethyl)benzene (B146608) has provided detailed crystallographic data, including unit cell parameters and bond lengths, setting a precedent for what can be learned from crystalline derivatives of its propyl-substituted analogue.

Theoretical and Computational Chemistry Studies on 1 Chloromethyl 3 Propylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT) are widely employed to gain a deep understanding of molecular properties. For 1-(Chloromethyl)-3-propylbenzene, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack.

Commonly, DFT methods using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) or TZVP are used to perform geometry optimization, ensuring the calculated structure corresponds to an energy minimum. nih.govresearchgate.net Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Key predictions from these calculations include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely have significant contributions from the antibonding σ* orbital of the C-Cl bond.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, negative potential (red/yellow) is expected over the π-system of the benzene (B151609) ring, indicating its nucleophilic character. A region of positive potential (blue) would be centered on the hydrogen atoms of the chloromethyl group and near the electrophilic carbon atom attached to chlorine, identifying it as a site for nucleophilic attack.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution, confirming the electron-withdrawing inductive effect of the chloromethyl group and the electron-donating nature of the propyl group.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
PropertyPredicted Value (Illustrative)Significance
EHOMO-8.95 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO-0.75 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)8.20 eVIndicates chemical stability and reactivity.
Dipole Moment~1.9 DMeasures the overall polarity of the molecule.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying the structures of reactants, products, transition states, and intermediates, as well as their relative energies. For this compound, several key reaction pathways can be computationally explored.

Nucleophilic Substitution: The benzylic carbon of the chloromethyl group is a prime site for S_N2 reactions. Computational models can calculate the activation energy barrier for the substitution of the chloride ion by various nucleophiles. The π system of the benzene ring stabilizes the transition state, facilitating this reaction compared to non-benzylic alkyl chlorides. chemtube3d.com

Radical Reactions: Cleavage of the C-Cl bond is a probable initiation step under thermal or photochemical conditions, forming a stable 3-propylbenzyl radical. Alternatively, hydrogen abstraction from the propyl group, particularly from the benzylic-like position, can occur. Computational models can determine the bond dissociation energies (BDEs) for the C-Cl and various C-H bonds to predict the most likely initial radical formation site.

Electrophilic Aromatic Substitution: The reactivity and regioselectivity of substitution on the aromatic ring are governed by the combined electronic effects of the propyl and chloromethyl groups. The propyl group is an activating ortho-, para-director, while the chloromethyl group is a deactivating ortho-, para-director due to competing inductive and resonance effects. Computational modeling of the transition states for electrophilic attack at different positions on the ring can predict the major products.

Table 2: Computationally Modeled Reaction Pathways for this compound
Reaction TypeKey Computational InsightExpected Outcome
SN2 at CH2ClCalculation of activation energy barrierFavored pathway for substitution of the chloride.
C-Cl Homolytic CleavageCalculation of Bond Dissociation Energy (BDE)Formation of a stable 3-propylbenzyl radical.
H-Abstraction from Propyl GroupCalculation of C-H BDEsCompetitive radical formation on the alkyl chain.
Electrophilic Aromatic SubstitutionModeling of Wheland intermediate stabilityPrediction of product isomer distribution.

Conformational Analysis and Intermolecular Interactions

The flexibility of the propyl side chain means that this compound exists as a mixture of different conformers. Conformational analysis, performed computationally by scanning the potential energy surface as a function of dihedral angle rotation, can identify the most stable structures and the energy barriers to their interconversion.

The primary source of conformational isomerism is the rotation around the C(ring)–C(propyl) and C(propyl)–C(propyl) bonds. Similar to n-propylbenzene, the propyl group is expected to have low-energy conformations where its orientation relative to the benzene ring is described as anti or gauche. The energy differences between these conformers are typically small, on the order of a few kJ/mol. Supersonic molecular jet spectroscopy studies on related molecules like 3-n-propyltoluene have successfully identified multiple stable ground-state conformations. These experimental findings provide excellent benchmarks for computational methods.

Computational studies can precisely calculate the geometries and relative energies of these conformers. This information is critical, as the specific shape of a molecule can influence its packing in a crystal lattice, its binding to a receptor site, or its susceptibility to a chemical reaction due to steric effects.

Table 3: Predicted Stable Conformers of the Propyl Group in this compound (Illustrative)
ConformerDihedral Angle [C(ring)-C(ring)-Cα-Cβ]Relative Energy (kJ/mol)Description
Anti~180°0.0 (Reference)The propyl chain extends away from the ring.
Gauche~±60°~2-4The propyl chain is folded back towards the ring.

Structure-Reactivity Relationship Studies through Computational Methods

Structure-reactivity relationship studies aim to connect a molecule's computed structural and electronic features with its observed chemical behavior. Computational methods provide the quantitative descriptors needed to build these relationships.

For this compound, these studies can integrate the findings from the previous sections. For instance:

Electronic Effects on Reactivity: The MESP map (from 8.1) directly visualizes the sites for electrophilic and nucleophilic attack, explaining the reaction pathways modeled in 8.2. The electron-donating propyl group enhances the electron density of the ring, making it more susceptible to electrophilic attack than benzene, while the electron-withdrawing chloromethyl group makes the benzylic carbon an excellent electrophile.

Conformational Control of Reactivity: The conformational analysis (from 8.3) can reveal how the spatial arrangement of the propyl group might sterically hinder or facilitate attack at certain positions on the ring or at the chloromethyl group. A particular conformer might be more or less reactive in a specific chemical environment.

Quantitative Structure-Activity Relationship (QSAR): The calculated properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as numerical descriptors in QSAR models. These models statistically correlate molecular structure with biological activity or other properties, allowing for the prediction of the behavior of similar, untested compounds.

Future Research Directions and Emerging Applications

Exploration of Sustainable and Green Synthetic Routes

Traditional methods for the chlorination of alkylaromatic hydrocarbons often involve harsh reagents and conditions that pose environmental and safety concerns. mdpi.com The industrial-scale chloromethylation of benzene (B151609), for instance, has historically used paraformaldehyde, gaseous hydrochloric acid, and anhydrous zinc chloride, which are hazardous and difficult to handle. mdpi.com Consequently, a primary direction for future research is the development of sustainable and green synthetic routes for 1-(Chloromethyl)-3-propylbenzene.

Key areas of exploration include:

Visible-Light-Mediated Synthesis : Recent breakthroughs have demonstrated the successful synthesis of α-H chloroalkylaromatic hydrocarbons using visible light. mdpi.com This metal-free approach often utilizes simple and stable chlorinating agents like N,N-dichloroacetamide and proceeds without the need for additives or radical initiators. mdpi.com Adopting such methodologies for this compound could offer a more sustainable and accessible alternative to traditional synthesis, minimizing waste and energy consumption. mdpi.com

Alternative Catalysts and Solvents : Research into environmentally benign catalysts and solvents is crucial. The use of ionic liquids and surfactant micelles as alternative catalysts is being explored for similar compounds to minimize environmental impact.

Atom Economy : Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product. Future synthetic designs will likely focus on improving the atom economy of reactions producing this compound, thereby reducing byproducts.

Synthetic Approach Key Features Potential Advantages Reference
Visible-Light Photoredox CatalysisMetal-free, mild conditions, uses stable chlorinating agents.Reduced energy consumption, increased safety, sustainable. mdpi.com
Microwave-Assisted SynthesisRapid heating, use of additives like ionic species.Reduced reaction times, potentially higher yields. mdpi.com
Alternative CatalystsUse of ionic liquids or surfactant micelles.Environmentally friendly, potential for catalyst recycling.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a significant leap in chemical manufacturing. For industrial production of related compounds like 1-(chloromethyl)-3-vinylbenzene, continuous flow reactors are already employed to ensure consistent product quality and yield. Integrating the synthesis of this compound into these platforms is a promising research direction.

Furthermore, automated synthesis systems, which leverage robotics and computer-controlled processes, are transforming chemical research and development. nih.gov These platforms enable the rapid and reliable synthesis of large compound libraries for screening and optimization. nih.gov By developing protocols for this compound on these automated systems, researchers can accelerate the discovery of new derivatives and applications. This approach facilitates precise control over reaction parameters and supports high-throughput experimentation, which is essential for modern drug discovery and materials science. nih.govnih.gov

Novel Applications in Supramolecular Chemistry and Nanomaterials

The reactive nature of the chloromethyl group makes this compound an attractive building block for creating complex molecular architectures.

Supramolecular Assemblies : The ability of the chloromethyl group to undergo substitution reactions allows it to act as a covalent linker for constructing larger, well-defined supramolecular structures. These assemblies have potential applications in host-guest chemistry, molecular recognition, and the development of functional materials.

Functionalization of Nanomaterials : Derivatives of this compound are explored for use in polymer chemistry. smolecule.com This concept can be extended to nanomaterials. The compound can be used to functionalize the surfaces of carbon nanomaterials, quantum dots, or metallic nanoparticles. This surface modification can tune the properties of the nanomaterials, improving their solubility, stability, or creating active sites for catalysis or sensing.

Hyper-Cross-Linked Polymers (HCPs) : A related compound, 1-(chloromethyl)-3-vinylbenzene, is used to create hyper cross-linked polymers. These materials are noted for their high surface area and porosity, making them suitable for applications such as gas storage, catalysis, and drug delivery. Future research could explore the use of this compound in similar polymer systems to create new materials with tailored porous properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Material Science

The intersection of organic synthesis and material science offers fertile ground for innovation using this compound. Its derivatives are already being investigated in material science for creating specialty polymers with specific, desirable properties. smolecule.com

Future interdisciplinary research could focus on:

Advanced Polymers and Coatings : Using this compound as a monomer or cross-linking agent to synthesize specialty polymers for applications in high-performance coatings, adhesives, and sealants.

Organic Electronics : The development of novel organic semiconductors and optoelectronic devices is a major goal of material science. ucsb.edu The defined structure of this compound could be leveraged to build well-ordered organic materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Biomedical Materials : Nature provides inspiration for creating materials with advanced functions like blood compatibility or therapeutic capabilities. ucsb.edu The functional handle provided by the chloromethyl group could be used to attach bioactive molecules to polymer backbones, leading to the development of new biomedical materials or drug-delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Chloromethyl)-3-propylbenzene in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use polyvinyl alcohol (PVA), Silver Shield®/4H®, or Viton gloves (>8-hour breakthrough time) and Tychem® CPF 4 or Trellchem® HPS/VPS coveralls to prevent skin contact .
  • Respiratory Protection : Use supplied air or SCBA respirators at concentrations >10 ppm .
  • Decontamination : Immediately flush eyes with water for ≥15 minutes; wash contaminated skin with soap and water. Remove affected clothing and transfer exposed individuals to medical facilities .
  • Exposure Limits : Adhere to Protective Action Criteria (PAC-1: 10 ppm, PAC-2: 150 ppm, PAC-3: 400 ppm) for emergency planning .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Analogous Synthesis : Adapt methods from structurally similar compounds, such as bromomethylbenzene derivatives. For example, halogenation of 3-propylbenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agent) to minimize by-products like dihalogenated species .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chloromethyl at position 1, propyl at position 3) .
  • GC-MS : Analyze purity and detect volatile impurities with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas .
  • Computational Tools : Generate InChI (e.g., InChI=1S/C10H13Cl/c1-2-3-9-4-5-10(7-8(9)6-11)12/h4-5,7-8H,2-3,6H2,1H3) and SMILES (ClC1=CC(=CC=C1CCC)C) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for halogenation of 3-propylbenzyl derivatives?

  • Methodological Answer :

  • Variable Analysis : Test competing factors such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (0°C vs. room temperature), and catalyst presence (e.g., DMAP) .
  • By-Product Identification : Use LC-MS to detect side products like dichloromethyl or oxidized species. Optimize reaction conditions to suppress their formation .
  • Reproducibility Checks : Validate literature protocols using controlled inert atmospheres (N₂/Ar) to exclude moisture or oxygen interference .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Perform Hammett analysis with para-substituted nucleophiles (e.g., thiophenols, amines) to assess electronic effects on the chloromethyl group .
  • DFT Calculations : Model transition states using Gaussian 16 at the B3LYP/6-31G(d) level to predict regioselectivity in SN2 vs. SN1 pathways .
  • Isotopic Labeling : Track 36^{36}Cl displacement rates under varying pH conditions to elucidate solvent participation .

Q. How does the steric environment of this compound influence its stability in storage?

  • Methodological Answer :

  • Degradation Studies :
  • Thermal Stability : Use TGA/DSC to monitor decomposition at 25–100°C under nitrogen .
  • Light Sensitivity : Expose samples to UV (254 nm) and analyze chloride ion release via ion chromatography .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert storage matrices (silica gel) to prolong shelf life .

Key Considerations for Researchers

  • Safety Compliance : Strictly adhere to PAC thresholds and PPE guidelines to mitigate inhalation/contact risks .
  • Synthetic Reproducibility : Document solvent purity, moisture levels, and catalyst batches to ensure consistent yields .
  • Advanced Modeling : Integrate computational chemistry to predict reactivity and optimize reaction design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.